Lenalidomide-acetamido-O-PEG1-OH is a novel compound derived from lenalidomide, a drug primarily used in the treatment of multiple myeloma and certain blood disorders. This compound is classified as a degrader building block for targeted protein degradation, featuring an E3 ligase ligand linked to functional groups that can be conjugated to target proteins. Its molecular formula is , and it has a molecular weight of approximately 361.354 g/mol .
The synthesis of lenalidomide-acetamido-O-PEG1-OH involves several chemical reactions and methodologies. The design of this compound is based on modifications of the thalidomide structure, utilizing a ligand-based drug design approach. The synthesis typically includes:
The molecular structure of lenalidomide-acetamido-O-PEG1-OH can be represented by its SMILES notation: OCCOCC(=O)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1
. This notation indicates the presence of various functional groups including hydroxyl, amide, and carbonyl functionalities that contribute to its biological activity.
Lenalidomide-acetamido-O-PEG1-OH participates in various chemical reactions that facilitate its use as a targeted protein degradation agent. Key reactions include:
The mechanism of action for lenalidomide-acetamido-O-PEG1-OH involves its role as a targeted protein degrader. Upon administration, it binds to specific E3 ligases, facilitating the transfer of ubiquitin moieties onto target proteins. This process leads to:
This mechanism is crucial in diseases where protein overexpression contributes to pathophysiology, such as cancer .
Lenalidomide-acetamido-O-PEG1-OH exhibits several notable physical and chemical properties:
Lenalidomide-acetamido-O-PEG1-OH has significant scientific applications, particularly in drug development and cancer research:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5